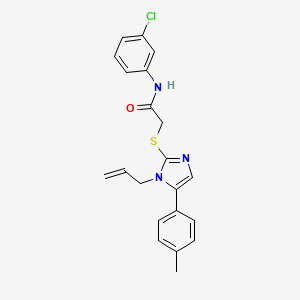
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3OS and its molecular weight is 397.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a synthetic organic compound characterized by a complex structure featuring an imidazole ring, thioether linkage, and acetamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of therapeutic applications.
- Molecular Formula : C₁₉H₂₀ClN₃OS
- Molecular Weight : 368.5 g/mol
- CAS Number : 1207009-84-4
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can engage in hydrogen bonding and π-π interactions, enhancing binding affinity and specificity. The thioether and acetamide groups further contribute to its pharmacological properties by modulating biological pathways.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The presence of the thioether group may enhance this activity by facilitating interactions with bacterial enzymes.
Anticancer Potential
Imidazole derivatives have been explored for their anticancer effects. In vitro studies suggest that compounds with similar structures can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Antiviral Effects
Recent investigations into heterocyclic compounds have highlighted their potential as antiviral agents. Specifically, imidazole derivatives have shown promise against viral infections by inhibiting viral replication and interfering with viral entry mechanisms.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by modifications to its structure. The following table summarizes findings from various studies regarding SAR:
| Modification | Effect on Activity |
|---|---|
| Substitution on the imidazole ring | Alters binding affinity to target enzymes |
| Variations in the acetamide group | Impacts solubility and bioavailability |
| Presence of electron-withdrawing groups | Enhances potency against specific biological targets |
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial activity of several imidazole derivatives, including this compound. Results indicated a significant inhibition of Gram-positive bacteria, suggesting potential therapeutic applications in treating infections caused by resistant strains.
- Anticancer Research : In vitro assays conducted on cancer cell lines demonstrated that this compound could induce cell cycle arrest and apoptosis through the activation of caspase pathways. This highlights its potential as a lead compound for developing new anticancer therapies.
- Antiviral Evaluation : Preliminary tests against viral pathogens revealed that the compound could reduce viral load in infected cell cultures, indicating its potential as an antiviral agent.
特性
IUPAC Name |
N-(3-chlorophenyl)-2-[5-(4-methylphenyl)-1-prop-2-enylimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3OS/c1-3-11-25-19(16-9-7-15(2)8-10-16)13-23-21(25)27-14-20(26)24-18-6-4-5-17(22)12-18/h3-10,12-13H,1,11,14H2,2H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNVJVSORGTZCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













